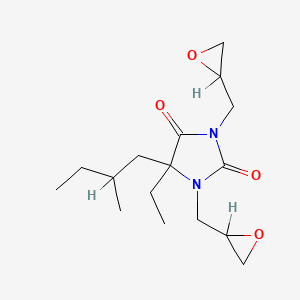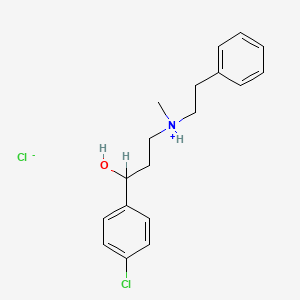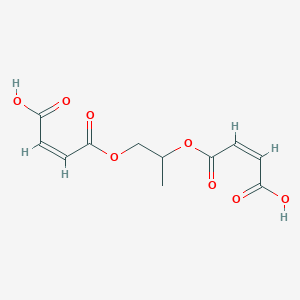![molecular formula C23H48N2O3 B13773934 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-65-7](/img/structure/B13773934.png)
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C23H48N2O3. It is also known by its IUPAC name, N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide. This compound is characterized by its long hydrocarbon chain and the presence of bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and automated controls to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The bis(2-hydroxyethyl) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The bis(2-hydroxyethyl)amino groups facilitate binding to specific molecular targets, influencing various biochemical pathways. This interaction can modulate cell signaling, membrane fluidity, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)amino groups, making it less versatile in certain applications.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains dimethylamino groups instead of bis(2-hydroxyethyl)amino groups, affecting its chemical properties and reactivity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- stands out due to its unique combination of a long hydrocarbon chain and bis(2-hydroxyethyl)amino groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
66161-65-7 |
|---|---|
Molecular Formula |
C23H48N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI Key |
ODOPLSJHUSYCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)












